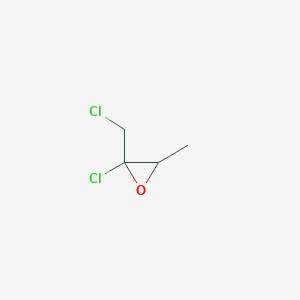
2-Chloro-2-(chloromethyl)-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-(chloromethyl)-3-methyloxirane, also known as epichlorohydrin, is a highly reactive chemical compound that is used in various industrial applications. It is a colorless liquid with a pungent odor and is classified as a type II carcinogen by the International Agency for Research on Cancer (IARC). Despite its potential health hazards, epichlorohydrin has been widely used in the production of epoxy resins, synthetic glycerin, and other chemicals.
Wirkmechanismus
Epichlorohydrin is a highly reactive compound that can undergo various chemical reactions in biological systems. It has been shown to react with various biomolecules, such as proteins, nucleic acids, and lipids, leading to the formation of covalent adducts. The mechanism of action of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin involves the formation of an epoxide intermediate, which can react with various nucleophiles in biological systems. The resulting adducts can alter the structure and function of biomolecules, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Epichlorohydrin has been shown to have various biochemical and physiological effects in biological systems. It has been shown to induce DNA damage and mutations, leading to an increased risk of cancer. Epichlorohydrin has also been shown to cause oxidative stress, leading to the production of reactive oxygen species and the depletion of antioxidant defenses. In addition, 2-Chloro-2-(chloromethyl)-3-methyloxiranerin has been shown to cause cytotoxicity and genotoxicity in various cell types, leading to cell death and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Epichlorohydrin has several advantages and limitations for use in laboratory experiments. One advantage is its high reactivity, which allows it to be used as a crosslinking agent in the production of epoxy resins. Epichlorohydrin is also relatively cheap and readily available, making it a popular choice for various chemical reactions. However, 2-Chloro-2-(chloromethyl)-3-methyloxiranerin is highly toxic and carcinogenic, making it a hazardous chemical to work with. It requires careful handling and disposal to prevent exposure to researchers and the environment.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-2-(chloromethyl)-3-methyloxiranerin. One direction is to develop safer and more environmentally friendly alternatives to 2-Chloro-2-(chloromethyl)-3-methyloxiranerin in various industrial applications. Another direction is to investigate the molecular mechanisms underlying the genotoxic and carcinogenic effects of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin, with the goal of developing new strategies for cancer prevention and treatment. Additionally, research could focus on the development of new analytical methods for the detection and quantification of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin in various environmental and biological matrices.
Synthesemethoden
The synthesis of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin involves the reaction of allyl chloride with hypochlorous acid in the presence of a catalyst. The reaction proceeds via the chlorohydrin intermediate, which is then dehydrochlorinated to form 2-Chloro-2-(chloromethyl)-3-methyloxiranerin. The overall reaction can be represented as follows:
CH2=CHCH2Cl + HOCl → CH2ClCH(OH)CH2Cl
CH2ClCH(OH)CH2Cl → CH2ClCH2OCH2
Wissenschaftliche Forschungsanwendungen
Epichlorohydrin has been extensively studied for its applications in various fields of scientific research. It is commonly used as a crosslinking agent in the production of epoxy resins, which are widely used in the construction, automotive, and electronics industries. Epichlorohydrin is also used in the synthesis of synthetic glycerin, which is an important component of many cosmetics and personal care products. In addition, 2-Chloro-2-(chloromethyl)-3-methyloxiranerin has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
187399-76-4 |
|---|---|
Produktname |
2-Chloro-2-(chloromethyl)-3-methyloxirane |
Molekularformel |
C4H6Cl2O |
Molekulargewicht |
140.99 g/mol |
IUPAC-Name |
2-chloro-2-(chloromethyl)-3-methyloxirane |
InChI |
InChI=1S/C4H6Cl2O/c1-3-4(6,2-5)7-3/h3H,2H2,1H3 |
InChI-Schlüssel |
OLIGSWFGPFFXDY-UHFFFAOYSA-N |
SMILES |
CC1C(O1)(CCl)Cl |
Kanonische SMILES |
CC1C(O1)(CCl)Cl |
Synonyme |
Oxirane, 2-chloro-2-(chloromethyl)-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



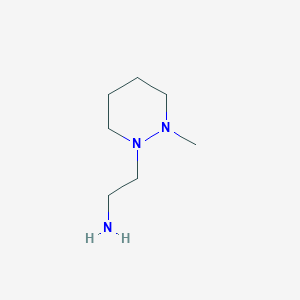
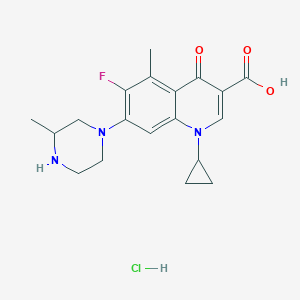
![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)
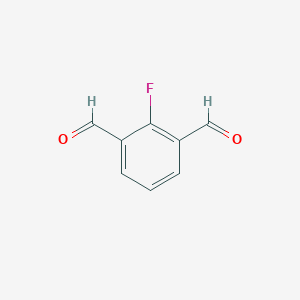
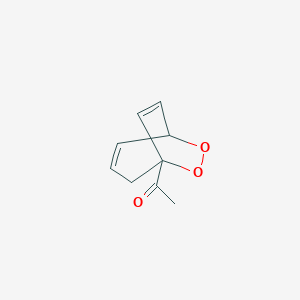


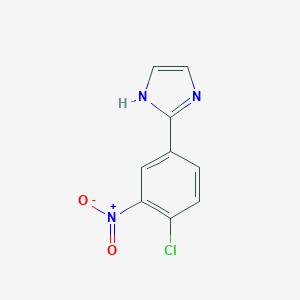
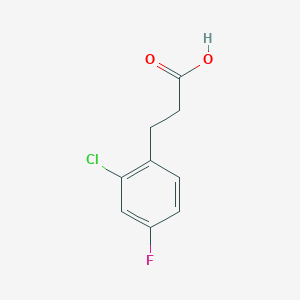
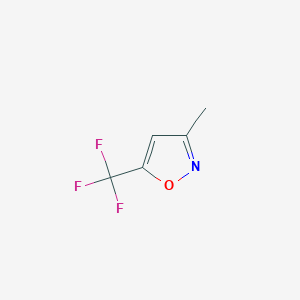
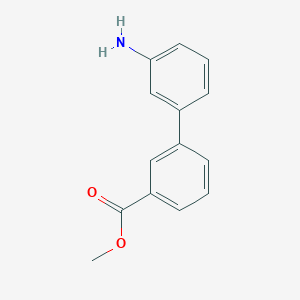
![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)

